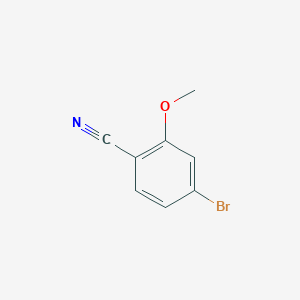

4-Bromo-2-methoxybenzonitrile

描述

Contextualization within Substituted Benzonitriles and Haloanisoles

4-Bromo-2-methoxybenzonitrile belongs to two significant classes of organic compounds: substituted benzonitriles and haloanisoles. cymitquimica.com Benzonitriles are aromatic compounds containing a nitrile (-C≡N) group attached to a benzene (B151609) ring. numberanalytics.com The presence of additional substituents on the benzene ring, as in the case of this compound, gives rise to a wide array of substituted benzonitriles with diverse chemical properties and applications. pku.edu.cnnumberanalytics.com

Haloanisoles are a group of chemical compounds characterized by a methoxy (B1213986) group (-OCH3) and one or more halogen atoms attached to a benzene ring. mdpi.comencyclopedia.pub The specific arrangement of the bromo and methoxy groups on the benzonitrile (B105546) ring in this compound places it at the intersection of these two important families of molecules.

Significance of the Nitrile and Methoxy Functional Groups in Aromatic Systems

The chemical behavior of this compound is largely dictated by its functional groups: the nitrile group and the methoxy group. The nitrile group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom. libretexts.orgmasterorganicchemistry.com This property influences the reactivity of the aromatic ring, making it susceptible to certain types of chemical transformations. The nitrile group itself can participate in a variety of reactions, including hydrolysis to form carboxylic acids or reduction to form amines. numberanalytics.comnumberanalytics.com

In contrast, the methoxy group is an electron-donating group. cymitquimica.com It increases the electron density of the aromatic ring through a resonance effect. The interplay between the electron-withdrawing nitrile group and the electron-donating methoxy group in this compound creates a unique electronic environment within the molecule, influencing its reactivity and potential applications.

Overview of Research Trajectories for Substituted Benzonitriles

Research into substituted benzonitriles is a dynamic area of organic chemistry. numberanalytics.comnumberanalytics.com These compounds serve as versatile intermediates in the synthesis of a wide range of more complex molecules. numberanalytics.com A significant research trajectory involves their use as building blocks for pharmaceuticals and agrochemicals. maksons.co.innumberanalytics.com The nitrile group can be readily converted into other functional groups, allowing for the construction of diverse molecular architectures. numberanalytics.com

Another area of investigation is in materials science, where substituted benzonitriles are explored for the development of advanced materials such as polymers and dyes. numberanalytics.com The specific substituents on the benzonitrile ring can be tailored to achieve desired physical and chemical properties in the final material. pku.edu.cn Recent research has also explored the use of substituted benzonitriles in the development of novel chemical sensors and as ligands in coordination chemistry. rsc.org

Historical Development of Research on Substituted Benzonitrile Derivatives

The study of benzonitrile and its derivatives has a long history, with early research focusing on their synthesis and basic reactivity. A key advancement in this area was the discovery of methods to introduce a wide variety of substituents onto the benzene ring, leading to a vast library of substituted benzonitriles.

The development of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has greatly facilitated the characterization of these compounds and the study of their reaction mechanisms. Over the years, the focus of research has shifted from fundamental studies to the application of substituted benzonitriles in various fields. A notable trend in medicinal chemistry has been the use of the benzonitrile group as a bioisostere for other functional groups, such as pyridines, to improve the biological activity and pharmacokinetic properties of drug candidates. researchgate.netbris.ac.uk The first haloanisole to be identified as a cause of off-odors in wine was 2,4,6-trichloroanisole (B165457) (TCA) in 1982. mdpi.comencyclopedia.pubinfowine.com This discovery spurred further research into other haloanisoles and their impact.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are fundamental to its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C8H6BrNO |

| Molecular Weight | 212.04 g/mol scbt.com |

| CAS Number | 330793-38-9 scbt.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 65-69 °C sigmaaldrich.com |

This data is compiled from publicly available chemical databases and may vary slightly between different sources.

Synthesis and a Role as a Chemical Intermediate

This compound is typically synthesized through multi-step reaction sequences. One common approach involves the modification of a pre-existing substituted benzene ring. For instance, a starting material like 4-bromo-2-methoxybenzaldehyde (B1278859) can be converted to this compound. google.com Another synthetic strategy might involve the Sandmeyer reaction, a well-established method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. chemicalbook.com

As a chemical intermediate, this compound is a valuable precursor for the synthesis of more elaborate molecules. The bromine atom on the aromatic ring can be replaced or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. This allows for the attachment of other molecular fragments, building up complexity. Furthermore, the nitrile group can be transformed into other functional groups as mentioned earlier.

Applications in the Synthesis of Biologically Active Molecules and Advanced Materials

The unique combination of functional groups in this compound makes it a useful building block in medicinal chemistry and materials science.

In the pharmaceutical industry, substituted benzonitriles are important intermediates in the synthesis of various drugs. numberanalytics.com The structural motif of this compound can be found within the core of more complex molecules being investigated for their potential therapeutic properties. The ability to modify the bromine and nitrile groups allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.

In the realm of materials science, aromatic nitriles are used in the creation of polymers, dyes, and pigments. numberanalytics.comnumberanalytics.com The specific properties of this compound, such as its polarity and reactivity, can be harnessed to design materials with specific optical or electronic properties. For example, the nitrile group's ability to participate in cycloaddition reactions can be utilized in the synthesis of heterocyclic compounds that may form the basis of novel materials. numberanalytics.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUOZMVYROKPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625076 | |

| Record name | 4-Bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-38-9 | |

| Record name | 4-Bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Methoxybenzonitrile

Direct Synthesis Approaches

Direct synthesis primarily involves the introduction of a bromine atom onto the 2-methoxybenzonitrile (B147131) scaffold. This approach is governed by the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing methoxy (B1213986) and cyano substituents.

The most straightforward method for the synthesis of 4-bromo-2-methoxybenzonitrile is the direct bromination of 2-methoxybenzonitrile. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the cyano group (-CN) is a deactivating, meta-directing group. Consequently, electrophilic attack is directed to the positions ortho and para to the methoxy group, which are positions 3 and 5, and position 6, as well as position 4, which is para to the methoxy group and meta to the cyano group. Due to steric hindrance and the combined electronic effects, the bromine atom is preferentially introduced at the 4-position.

Bromination Reactions of 2-Methoxybenzonitrile

Regioselective Bromination Techniques

The key to a successful direct synthesis is achieving high regioselectivity for the 4-bromo isomer. The methoxy group strongly activates the para position, making it the most nucleophilic site on the aromatic ring for an incoming electrophile. The cyano group, being a meta-director, also directs the incoming electrophile to the 4-position (as well as the 6-position). This alignment of directing effects enhances the propensity for substitution at the desired C-4 position.

Theoretical analyses and experimental evidence from similar systems suggest that in electrophilic aromatic brominations of molecules with both activating and deactivating groups, the activating group's directing effect is generally dominant. mdpi.comresearchgate.net Therefore, techniques that favor electrophilic aromatic substitution under kinetic control will typically yield the 4-bromo product as the major isomer.

Catalyst Systems for Bromination (e.g., N-Bromosuccinimide with initiators)

Several catalyst systems can be employed for the bromination of activated aromatic rings.

Molecular Bromine with a Lewis Acid Catalyst: A classic method for aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). chemistryscore.comlibretexts.org The catalyst polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is then attacked by the electron-rich aromatic ring. libretexts.org The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org

N-Bromosuccinimide (NBS): N-Bromosuccinimide is a versatile and convenient reagent for electrophilic bromination of aromatic compounds, particularly those that are activated. organic-chemistry.org For highly activated substrates, NBS can effect bromination even without a strong catalyst. However, for moderately activated or deactivated systems, an acid catalyst is often required to enhance the electrophilicity of the bromine atom. organic-chemistry.org The use of NBS can sometimes offer better regioselectivity compared to molecular bromine. mdpi.com While radical initiators like AIBN or benzoyl peroxide are used with NBS for allylic and benzylic brominations, they are not typically employed for electrophilic aromatic substitution.

| Reagent System | Role of Components | Typical Conditions |

| Br₂ / FeBr₃ | Br₂ is the bromine source; FeBr₃ is a Lewis acid catalyst that polarizes Br₂. | Inert solvent (e.g., CH₂Cl₂, CCl₄), room temperature. |

| NBS / H₂SO₄ | NBS is the bromine source; H₂SO₄ is a strong acid catalyst that protonates NBS, increasing bromine's electrophilicity. | Concentrated H₂SO₄ as solvent or co-solvent, mild conditions. organic-chemistry.org |

| NBS / Silica (B1680970) Gel | NBS is the bromine source; silica gel acts as a solid support and mild Lewis acid catalyst. | Heterogeneous reaction in a suitable solvent. mdpi.com |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the efficiency and regioselectivity of bromination reactions. The polarity of the solvent can affect the stability of the reaction intermediates and the transition states. In the case of N-bromosuccinimide-mediated bromination of substituted anilines, the regioselectivity has been shown to be markedly dependent on the solvent's polarity. nih.gov For substrates capable of hydrogen bonding, such as phenols, the solvent can compete for hydrogen bonding with the brominating agent, thereby altering the steric environment around the reaction sites and influencing the ortho/para product ratio. chemistryscore.com For 2-methoxybenzonitrile, non-polar, aprotic solvents like dichloromethane (B109758) or carbon tetrachloride are generally preferred to minimize side reactions and facilitate product isolation.

While electrophilic bromination with Br₂ or NBS represents the most common approach, other halogenating agents could theoretically be employed. However, for the specific transformation of 2-methoxybenzonitrile to this compound, these alternatives are less documented. Reagents like bromodimethylsulfonium bromide or 1,3-dibromo-5,5-dimethylhydantoin (B127087) are known brominating agents but may offer lower regioselectivity compared to NBS. mdpi.com

Multi-Step Synthesis from Precursors

An alternative to direct bromination is the construction of this compound from precursors that already contain some of the required functional groups in the correct positions.

One well-documented multi-step synthesis starts from 1,4-dibromo-2-fluorobenzene (B72686) and proceeds via the intermediate 4-bromo-2-methoxybenzaldehyde (B1278859). google.comgoogle.com

Step 1: Synthesis of 4-bromo-2-fluorobenzaldehyde (B134337): This is achieved through a metal-halogen exchange reaction on 1,4-dibromo-2-fluorobenzene using a Grignard reagent like isopropyl magnesium chloride, followed by formylation with a formyl source such as N,N-dimethylformamide (DMF). This reaction is performed at low temperatures (e.g., 0 °C) to ensure high selectivity. google.comgoogle.com

Step 2: Synthesis of 4-bromo-2-methoxybenzaldehyde: The intermediate 4-bromo-2-fluorobenzaldehyde undergoes a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is displaced by a methoxy group by reacting the aldehyde with methanol (B129727) in the presence of a base like potassium carbonate. google.comgoogle.com

Step 3: Conversion of Aldehyde to Nitrile: The final step is the conversion of the aldehyde group of 4-bromo-2-methoxybenzaldehyde into a nitrile group. This can be accomplished through several standard organic transformations, for instance, by forming an oxime with hydroxylamine (B1172632) (NH₂OH) followed by dehydration using reagents like acetic anhydride (B1165640) or a strong acid.

Another plausible multi-step route involves the Sandmeyer reaction, a powerful method for introducing a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.in

Step 1: Diazotization: This pathway would likely start with 4-bromo-2-methoxyaniline. This aniline (B41778) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Sandmeyer Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. wikipedia.orglscollege.ac.in This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, replacing the diazonium group with a cyano group to yield the final product, this compound. wikipedia.org

| Precursor | Key Transformations | Reagents |

| 1,4-Dibromo-2-fluorobenzene | 1. Metal-halogen exchange & formylation. 2. Nucleophilic aromatic substitution (methoxylation). 3. Aldehyde to nitrile conversion. | 1. i-PrMgCl, DMF. 2. CH₃OH, K₂CO₃. 3. NH₂OH·HCl, then dehydrating agent. |

| 4-Bromo-2-methoxyaniline | 1. Diazotization. 2. Sandmeyer reaction. | 1. NaNO₂, HCl. 2. CuCN. |

Conversion of Related Aromatic Precursors

The synthesis of this compound can be efficiently achieved by modifying closely related aromatic compounds. A common strategy involves the preparation of a key intermediate, which is then converted to the target molecule.

One prominent precursor is 4-bromo-2-hydroxybenzonitrile (B1282075) . This intermediate can be synthesized from 3-bromophenol (B21344) through a Lewis acid-promoted cyanation reaction. For instance, treating 3-bromophenol with methylsulfurylcyanide (CH₃SCN) in the presence of aluminum chloride (AlCl₃) and boron trichloride (B1173362) (BCl₃) affords 4-bromo-2-hydroxybenzonitrile in good yield. rsc.org Another route to this intermediate starts from 2-fluoro-5-bromobenzonitrile, which upon reaction with potassium acetate (B1210297) and 18-crown-6, followed by hydrolysis with sodium hydroxide (B78521), yields 4-bromo-2-hydroxybenzonitrile. chemicalbook.com

Alternatively, syntheses can proceed through the aldehyde intermediate, 4-bromo-2-methoxybenzaldehyde . This compound can be prepared from 1,4-dibromo-2-fluorobenzene. The process involves a selective metal-halogen exchange at the 1-position using isopropyl magnesium chloride, followed by formylation with dimethylformamide (DMF) to produce 4-bromo-2-fluorobenzaldehyde. google.comgoogle.com Subsequent nucleophilic aromatic substitution of the fluorine atom with methanol in the presence of potassium carbonate yields 4-bromo-2-methoxybenzaldehyde. google.comgoogle.com This aldehyde is a direct precursor for introducing the nitrile group.

Nitrile Group Introduction Methods

The introduction of the cyano group is a pivotal step in the synthesis of this compound and can be accomplished through several reliable methods.

Cyanation Reactions (e.g., with copper cyanide)

Cyanation reactions provide a direct route to the nitrile by displacing a halide on the aromatic ring. The classic Rosenmund-von Braun reaction, which utilizes a superstoichiometric amount of copper(I) cyanide at high temperatures, has been a traditional method. nih.gov However, modern advancements have led to the development of more efficient and milder palladium-catalyzed cyanation processes.

These reactions can be performed on an appropriately substituted precursor like 1,4-dibromo-2-methoxybenzene. Palladium catalysts, in conjunction with various cyanide sources, effectively convert the aryl bromide to the corresponding nitrile. Notably, less toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are now widely used to mitigate the risks associated with highly toxic simple cyanide salts. nih.govgoogle.com The use of K₄[Fe(CN)₆] in polar aprotic solvents with a palladium catalyst offers a practical, ligand-free method for the cyanation of aryl bromides, providing high yields. nih.govgoogle.com

Table 1: Comparison of Cyanation Methods

| Method | Catalyst | Cyanide Source | Key Features |

|---|---|---|---|

| Rosenmund-von Braun | None (CuCN is reagent) | CuCN | High temperatures, stoichiometric copper nih.gov |

| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Zn(CN)₂, K₄[Fe(CN)₆] | Milder conditions, catalytic palladium, improved safety nih.govgoogle.com |

| Organophotoredox | 4CzIPN | TsCN | Visible light catalysis, radical mechanism rsc.org |

Oxidation of Aldoximes to Nitriles

An alternative two-step sequence for introducing the nitrile group involves the conversion of a corresponding aldehyde. Starting with 4-bromo-2-methoxybenzaldehyde, the first step is its condensation with hydroxylamine to form 4-bromo-2-methoxybenzaldehyde oxime.

The subsequent step is the dehydration of this aldoxime to the nitrile. A variety of reagents are effective for this transformation under mild conditions. For example, 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) efficiently converts aldoximes to nitriles at room temperature. nih.gov Other reagents like methoxymethyl bromide in THF with triethylamine (B128534) also facilitate this dehydration, often under reflux conditions, to provide the nitrile in high yield. lew.ro

Methoxy Group Installation Techniques

The introduction of the 2-methoxy group is another critical transformation in the synthesis of this compound.

O-Alkylation of Phenolic Intermediates

When the synthesis proceeds via the 4-bromo-2-hydroxybenzonitrile intermediate, the final step is the O-alkylation of the phenolic hydroxyl group. This is typically achieved through a Williamson ether synthesis. The phenol (B47542) is first deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a methylating agent, like dimethyl sulfate (B86663) or methyl iodide, to form the desired methoxy ether, this compound. This reaction is a cornerstone in the synthesis of aryl ethers. researchgate.net The choice of solvent and base is crucial for optimizing the reaction rate and yield, while minimizing potential side reactions. researchgate.net

Table 2: O-Alkylation of 4-bromo-2-hydroxybenzonitrile

| Reagent System | Base | Methylating Agent | General Conditions |

|---|---|---|---|

| Classical Williamson | K₂CO₃, NaH | (CH₃)₂SO₄, CH₃I | Polar aprotic solvent (e.g., DMF, Acetone) |

| Phase-Transfer Catalysis | NaOH (aq) | (CH₃)₂SO₄ | Biphasic system with a PTC catalyst |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. In the context of this compound synthesis, several advanced and green techniques are applicable.

The move from stoichiometric copper cyanide to palladium-catalyzed cyanation using less hazardous cyanide sources like K₄[Fe(CN)₆] represents a significant green advancement, reducing toxic waste and often allowing for milder reaction conditions. nih.govgoogle.com Furthermore, organophotoredox catalysis offers an innovative approach for cyanation, utilizing visible light to drive the reaction, which can reduce the reliance on transition metal catalysts. rsc.org

In the conversion of aldoximes to nitriles, biocatalysis presents a particularly green alternative. The use of aldoxime dehydratase enzymes can convert aldoximes to nitriles in aqueous systems under very mild conditions, eliminating the need for chemical dehydrating agents and organic solvents. nih.gov This aligns with the principles of green chemistry by using renewable catalysts and minimizing hazardous waste. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often with reduced environmental impact compared to conventional heating methods. researchgate.netfip.org The application of microwave irradiation can be particularly advantageous in the synthesis of benzonitriles.

One plausible microwave-assisted route to this compound involves the Sandmeyer reaction, a well-established method for converting aryl amines to aryl nitriles via a diazonium salt intermediate. wikipedia.orglscollege.ac.in Starting from the readily available 4-Bromo-2-methoxyaniline, diazotization can be performed, followed by cyanation using a copper(I) cyanide source under microwave irradiation. The focused heating provided by microwaves can significantly reduce the reaction time for the cyanation step, which can be sluggish under conventional conditions, and often leads to higher yields and cleaner reaction profiles. fip.org

Another potential microwave-assisted approach is the direct cyanation of an aryl halide precursor, such as 1,4-dibromo-2-methoxybenzene. Palladium-catalyzed cyanation reactions, using sources like potassium ferrocyanide, are amenable to microwave heating. nih.gov The high temperatures achievable in a sealed microwave reactor can facilitate the reaction with the less reactive aryl bromide.

A study on the synthesis of functionalized benzalacetones using microwave irradiation demonstrated that this method can lead to excellent yields in very short reaction times, often without the need for extensive purification. europa.eu Similar benefits could be anticipated in the synthesis of this compound. For instance, the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate was successfully achieved with high yield using microwave irradiation at various power levels. fip.org

| Microwave-Assisted Synthesis Approaches for Benzonitriles | Starting Material | Key Reagents | Potential Advantages | Reference |

| Sandmeyer Reaction | 4-Bromo-2-methoxyaniline | NaNO₂, HCl, CuCN | Reduced reaction time, improved yield | fip.orglscollege.ac.in |

| Palladium-Catalyzed Cyanation | 1,4-Dibromo-2-methoxybenzene | Pd catalyst, K₄[Fe(CN)₆] | Use of less toxic cyanide source, high efficiency | nih.gov |

| From Aldehyde Precursor | 4-Bromo-2-methoxybenzaldehyde | Hydroxylamine hydrochloride | One-pot synthesis potential | researchgate.netrsc.orgrsc.orgsemanticscholar.orgresearchgate.net |

Flow Chemistry Applications

Flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. europa.eu These features are particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of this compound can be adapted to a continuous flow process. For instance, the cyanation of an aryl halide precursor could be performed in a flow reactor. A solution of the precursor, a palladium catalyst, and a cyanide source can be pumped through a heated reaction coil. The precise temperature control in a flow reactor minimizes the formation of by-products that can occur due to temperature gradients in batch reactors. nih.gov A study on the continuous flow synthesis of imatinib (B729) and its analogs demonstrated the successful amidation of 4-bromo-2-chlorotoluene (B1273142) in a flow setup, highlighting the potential for such systems in handling halogenated aromatics. nih.gov

Furthermore, a cyanide-free synthesis of nitriles from ketones using TosMIC (p-toluenesulfonylmethyl isocyanide) has been developed in a continuous flow process, offering a safer alternative to traditional cyanation methods. nih.govmedcraveonline.com While this specific method starts from a ketone, it showcases the adaptability of flow chemistry for nitrile synthesis with improved safety profiles.

A multi-step flow synthesis could also be envisioned, for example, starting from 2-chloronitrobenzene derivatives. A sequence involving C-N bond formation, hydrogenation, and diazotization/cyclization has been successfully carried out under continuous-flow conditions for the synthesis of 1-substituted benzotriazoles, demonstrating the feasibility of complex reaction sequences in flow. A similar integrated approach could potentially be designed for the synthesis of this compound from a suitable nitroaromatic precursor.

| Flow Chemistry Approaches for Nitrile Synthesis | Reaction Type | Key Features | Potential Advantages for this compound | Reference |

| Palladium-Catalyzed Cyanation | Aryl Halide Cyanation | Precise temperature control, efficient mixing | Improved selectivity, enhanced safety, scalability | nih.gov |

| Cyanide-Free Nitrile Synthesis | From Ketones via van Leusen reaction | Use of TosMIC, short residence times | Avoids toxic cyanides, high throughput | nih.govmedcraveonline.com |

| Multi-step Synthesis | Sequential Reactions | Integration of multiple reaction steps | Reduced manual handling, improved overall efficiency |

Catalytic Hydrogenation in Synthesis Pathways

Catalytic hydrogenation is a fundamental transformation in organic synthesis, most commonly employed for the reduction of various functional groups. While not a direct method for introducing a nitrile group, it plays a crucial role in multi-step syntheses of compounds like this compound.

A key application of catalytic hydrogenation in this context is the reduction of a nitro group to an amine. For instance, if a synthesis begins with a nitroaromatic precursor such as 4-bromo-1-methoxy-2-nitrobenzene, catalytic hydrogenation can selectively reduce the nitro group to an amine, yielding 4-bromo-2-methoxyaniline. This transformation is typically carried out using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The resulting amine is then a versatile intermediate that can be converted to the desired nitrile via the Sandmeyer reaction.

The hydrogenation of nitrobenzenes is a well-studied process, and the reaction conditions can be optimized to achieve high selectivity and yield. researchgate.net It is important to control the reaction conditions to avoid dehalogenation (loss of the bromine atom) which can be a potential side reaction.

| Role of Catalytic Hydrogenation in Synthesis | Transformation | Typical Catalyst | Subsequent Reaction | Reference |

| Precursor Synthesis | Nitro group reduction | Pd/C, PtO₂, Raney Ni | Sandmeyer Reaction | researchgate.net |

Sustainable Synthetic Routes and Waste Minimization

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.

A primary focus is the replacement of toxic cyanide sources, such as sodium or potassium cyanide, with less hazardous alternatives. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a notable example of a non-toxic and stable cyanide source that has been successfully used in palladium-catalyzed cyanation reactions. nih.gov The use of such reagents significantly improves the safety profile of the synthesis and reduces the environmental impact of the waste generated.

The development of highly efficient and recyclable catalysts is another cornerstone of sustainable synthesis. Palladium catalysts immobilized on solid supports, for instance, can be easily separated from the reaction mixture and reused, minimizing the amount of heavy metal waste. researchgate.netresearchgate.net

The choice of the synthetic pathway itself can also contribute to sustainability. Atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are preferred. Direct C-H activation and cyanation of a suitable precursor would be an ideal atom-economical route, although this remains a challenging transformation.

| Sustainable Synthesis Strategy | Approach | Benefit | Reference |

| Non-toxic Cyanide Source | Use of K₄[Fe(CN)₆] | Improved safety, reduced environmental impact | nih.gov |

| Recyclable Catalysts | Immobilized Palladium Catalysts | Reduced metal waste, lower cost | researchgate.netresearchgate.net |

| Green Solvents | Ionic Liquids | Recyclable medium, simplified work-up | researchgate.netrsc.orgrsc.orgsemanticscholar.orgresearchgate.net |

Analysis of Synthetic Strategy Novelty and Efficiency

Comparison of Synthetic Routes in Terms of Yield and Purity

A direct comparison of synthetic routes for this compound is challenging due to the limited availability of published data for this specific compound. However, by examining data for analogous transformations, a general assessment can be made.

The traditional Sandmeyer reaction, while effective, can sometimes suffer from moderate yields and the formation of impurities. Microwave-assisted versions of this reaction have been shown to improve yields significantly. For example, in the synthesis of other heterocyclic compounds, microwave irradiation has increased yields from the 65-77% range to 81-94% compared to conventional heating. nih.gov

Palladium-catalyzed cyanation reactions often provide high yields and purity. For instance, a ligand-free palladium-catalyzed cyanation of aryl bromides using potassium ferrocyanide has been reported to give yields in the range of 83-96%. semanticscholar.org A general palladium-catalyzed cyanation of aryl chlorides and bromides has also been developed, affording excellent yields, often over 90%. nih.gov

Flow chemistry approaches also demonstrate high efficiency. A continuous flow synthesis of nitriles from ketones reported high yields for a variety of products. medcraveonline.com The synthesis of 4-bromo-2-chlorotoluene via amidation in a flow reactor showed a significant yield improvement from 69% to 83% by utilizing a back-pressure regulator to allow for superheating. nih.gov

| Synthetic Route | Typical Yield Range (for analogous reactions) | Purity | Key Factors Influencing Efficiency | Reference |

| Conventional Sandmeyer | Moderate (can be variable) | Often requires purification | Reaction conditions, stability of diazonium salt | wikipedia.org |

| Microwave-Assisted Sandmeyer | Good to Excellent (e.g., 81-94%) | Generally high | Microwave power and time, solvent | nih.gov |

| Palladium-Catalyzed Cyanation | Excellent (e.g., 83-96%) | High | Catalyst system, ligand, cyanide source | nih.govsemanticscholar.org |

| Flow Chemistry Cyanation | High to Excellent | High | Residence time, temperature, reactor design | nih.govmedcraveonline.com |

Evaluation of Reaction Selectivity and By-product Formation

In the Sandmeyer reaction, the main by-products can arise from the decomposition of the diazonium salt, leading to the formation of phenols (from reaction with water) or hydro-dehalogenation products. The radical mechanism of the Sandmeyer reaction can also lead to the formation of biaryl by-products. wikipedia.org The selectivity of the reaction is influenced by the nature of the substituents on the aromatic ring; electron-donating groups can sometimes favor the formation of Schiemann products (fluorination) over Sandmeyer products in certain conditions. nih.gov

Palladium-catalyzed cyanation reactions are generally highly selective. However, potential side reactions include hydro-dehalogenation and catalyst deactivation by excess cyanide ions. nih.gov The choice of ligand and reaction conditions is crucial to minimize these side reactions. For instance, the use of specific palladacycle precatalysts has been shown to be highly effective in converting aryl chlorides to benzonitriles with low catalyst loading and minimal by-product formation. nih.gov

In the synthesis of benzonitriles from aldehydes, the formation of self-condensation products of the aldehyde can be a significant issue. However, microwave-assisted Claisen-Schmidt reactions have been shown to selectively produce the desired benzalacetones without the formation of dibenzalacetone by-products. europa.eu

Ammoxidation of alkylbenzenes is an industrial process for producing benzonitriles. While highly selective for the nitrile product (up to 99%), it requires high temperatures and can lead to combustion reactions (formation of CO₂ and N₂) if not carefully controlled. medcraveonline.com

The synthesis of axially chiral benzonitriles has been achieved with high enantioselectivity through catalytic asymmetric methods, demonstrating that high levels of selectivity can be achieved even in more complex systems. nih.gov

Techno-Economic Feasibility of Synthetic Routes for Research Scale

The economic viability of synthesizing this compound on a research scale is a critical consideration for its practical application in laboratory settings. This analysis focuses on the material costs associated with the most common synthetic pathways, providing a comparative assessment to guide researchers in selecting the most cost-effective route for producing gram-scale quantities of the target compound.

Two primary synthetic routes are considered here:

Route 1: Nucleophilic aromatic substitution of 4-bromo-2-fluorobenzonitrile (B28022) with methanol.

Route 2: A two-step process involving the formation of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene, followed by conversion to the nitrile.

For the purpose of this analysis, we will assume a target synthesis scale of 10 grams of this compound. The costs are estimated based on currently available prices for laboratory-grade chemicals from various suppliers. It is important to note that these prices can fluctuate and may vary based on the supplier, purity, and quantity purchased.

Route 1: From 4-Bromo-2-fluorobenzonitrile

This is a direct and efficient one-step synthesis. The reaction involves the nucleophilic substitution of the fluorine atom in 4-bromo-2-fluorobenzonitrile with a methoxy group from methanol, typically facilitated by a base like potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF).

A representative procedure involves stirring 4-bromo-2-fluorobenzonitrile with potassium carbonate and methanol in DMF at a moderately elevated temperature (e.g., 55 °C). The reaction generally proceeds to completion overnight, yielding the desired product in high purity and yield (typically around 95%).

Below is a techno-economic analysis for the synthesis of 10 grams of this compound via this route.

Interactive Data Table: Cost Analysis for Route 1 (10g Scale)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles Required | Quantity Required | Price (USD) | Cost (USD) |

| 4-Bromo-2-fluorobenzonitrile | 200.01 | 1.0 | 0.047 | 9.4 g | ~$64/25g | ~24.06 |

| Potassium Carbonate | 138.21 | 3.0 | 0.141 | 19.5 g | ~$24.21/500g flinnsci.com | ~0.94 |

| Methanol | 32.04 | 5.0 | 0.235 | 7.5 g (9.5 mL) | ~$265/4L fishersci.com | ~0.63 |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | - | 100 mL | ~$141/1L sigmaaldrich.com | ~14.10 |

| Total Estimated Material Cost | ~39.73 |

Route 2: From 1,4-Dibromo-2-fluorobenzene

This two-step route first involves the formation of the intermediate, 4-bromo-2-methoxybenzaldehyde, which is then converted to the final nitrile product.

Step 2: Conversion to this compound: The aldehyde can then be converted to the nitrile. A standard method for this conversion is through the formation of an oxime followed by dehydration.

Interactive Data Table: Initial Material Cost for Route 2 (to produce an equivalent amount of intermediate)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles Required (approx.) | Quantity Required (approx.) | Price (USD) | Cost (USD) |

| 1,4-Dibromo-2-fluorobenzene | 253.91 | 1.0 | 0.082 | 20.8 g | ~$31.60/25g (converted) navimro.com | ~26.43 |

| Isopropylmagnesium chloride (2.0M in THF) | 102.85 | 1.1 | 0.090 | 45 mL | ~$86.30/100mL sigmaaldrich.com | ~38.84 |

| N,N-Dimethylformamide (DMF) | 73.09 | Formylating Agent | 1.1 | 0.090 | 6.6 g (7 mL) | ~$141/1L sigmaaldrich.com |

| Heptane | 100.21 | Solvent | - | Varies | ~$115.56/4L laballey.com | Variable |

| Estimated Initial Material Cost (Step 1) | >66.26 |

Techno-Economic Feasibility Summary:

Based on this analysis, Route 1 is significantly more techno-economically feasible for the research-scale synthesis of this compound.

Cost: The estimated material cost for Route 1 is substantially lower than that of Route 2. The starting material for Route 1, 4-bromo-2-fluorobenzonitrile, while a specialty chemical, is commercially available at a reasonable price for small-scale work. In contrast, the multi-step nature of Route 2 leads to a higher cumulative cost, not only in terms of starting materials but also in reagents, solvents for reactions and purification, and energy consumption.

Chemical Reactivity and Transformation of 4 Bromo 2 Methoxybenzonitrile

Reactions Involving the Bromine Moiety

The bromine atom at the 4-position of the benzonitrile (B105546) ring is susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing cyano group and the electron-donating methoxy (B1213986) group influences the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for the functionalization of aryl halides. echemi.comtue.nl In these reactions, a nucleophile displaces the halide from the aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. echemi.com The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. echemi.comrsc.org In 4-bromo-2-methoxybenzonitrile, the cyano group, being a strong electron-withdrawing group, is located meta to the bromine atom, which generally results in lower reactivity compared to compounds with ortho or para electron-withdrawing substituents. However, reactions can still be achieved under specific conditions.

A related reaction involving the methoxy group is the demethylation of this compound to 4-bromo-2-hydroxybenzonitrile (B1282075). This transformation can be achieved using aluminum chloride in methylene (B1212753) chloride, resulting in a high yield of the corresponding phenol (B47542) derivative.

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| This compound | Aluminum chloride | Methylene chloride | Reflux | 4-Bromo-2-hydroxybenzonitrile | 95.2% |

Table 1: Demethylation of this compound

The displacement of the bromine atom by nitrogen nucleophiles, such as amines, is a common method for the synthesis of arylamines. This type of reaction, often referred to as amination, can be carried out under various conditions, sometimes requiring a catalyst. While no direct amination of this compound has been detailed in the surveyed literature, the synthesis of the corresponding amino compound, 4-amino-2-methoxybenzonitrile, has been reported starting from 3-methoxy-4-nitrobenzonitrile, highlighting the existence and utility of the target product. The direct amination of this compound would likely require forcing conditions or the use of a palladium catalyst in a Buchwald-Hartwig amination reaction due to the meta-position of the activating cyano group.

The substitution of the bromine atom with carbon nucleophiles, such as cyanide ions, would result in the formation of a dinitrile. This reaction, known as cyanation, is a powerful tool for introducing an additional cyano group, which can be further transformed into other functional groups. Specific examples of the cyanation of this compound are not prevalent in the examined literature. However, the reaction of halogenoalkanes with potassium cyanide is a well-established method for synthesizing nitriles. libretexts.org For aryl halides, this transformation is often catalyzed by transition metals like palladium or copper.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. chemicalbook.com This reaction is widely used for the synthesis of biaryl compounds. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. chemicalbook.com

While a specific Suzuki-Miyaura coupling reaction utilizing this compound as the substrate is not explicitly described in the reviewed scientific literature, the general applicability of this reaction to a wide range of aryl bromides suggests that it would be a viable method for the synthesis of 4-cyano-3-methoxybiphenyl derivatives. The reaction conditions would typically involve a palladium catalyst, a base (such as sodium carbonate, potassium carbonate, or potassium phosphate), and a suitable solvent (like toluene, dioxane, or aqueous solvent mixtures). nih.gov

A general representation of the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is shown below:

Reaction of this compound with an Arylboronic Acid in a Suzuki-Miyaura Coupling

The specific choice of catalyst, ligand, base, and solvent would need to be optimized to achieve a high yield of the desired biaryl product.

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, including room temperature and in aqueous media. wikipedia.org

In the context of this compound, the Sonogashira coupling allows for the introduction of an alkyne substituent at the 4-position of the benzene (B151609) ring. The reactivity of aryl halides in the Sonogashira coupling generally follows the order: I > OTf > Br > Cl. youtube.com This indicates that while aryl bromides like this compound may require heating to react, they are suitable substrates for this transformation. wikipedia.org The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity of the desired alkynylated product. For instance, palladium catalysts with phosphine (B1218219) ligands are commonly employed. youtube.com

A general scheme for the Sonogashira coupling of this compound is as follows:

Scheme 1: Sonogashira Coupling of this compound

CN CN

/ \ / \

| |--Br + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, Base)--> | |--C≡C-R

\ / \ /

OCH3 OCH3

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Palladium/Copper | Aryl-Alkyne | wikipedia.org |

| Aryl Bromide | Terminal Alkyne | Palladium/Copper | Aryl-Alkyne | wikipedia.org |

Buchwald-Hartwig Amination for Aryl Amine Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

For this compound, the Buchwald-Hartwig amination provides a direct route to introduce an amino group at the 4-position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. chemeurope.com The choice of ligand is crucial and has evolved through several "generations" of catalyst systems to expand the scope and efficiency of the reaction. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were among the first to enable the efficient coupling of primary amines. wikipedia.org

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. chemeurope.com

Scheme 2: Buchwald-Hartwig Amination of this compound

CN CN

/ \ / \

| |--Br + R1R2NH --(Pd catalyst, Ligand, Base)--> | |--NR1R2

\ / \ /

OCH3 OCH3

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Aryl Halide | Electrophile | Aryl bromides, iodides, triflates | wikipedia.org |

| Amine | Nucleophile | Primary and secondary amines | wikipedia.org |

| Palladium Catalyst | Catalyzes the C-N bond formation | Pd(OAc)2, Pd2(dba)3 | organic-chemistry.org |

| Phosphine Ligand | Stabilizes the catalyst and influences reactivity | BINAP, DPPF, XPhos | wikipedia.org |

| Base | Deprotonates the amine | NaOtBu, K2CO3, LiHMDS | chemeurope.comlibretexts.org |

Kumada and Negishi Couplings

Kumada Coupling: The Kumada coupling is a cross-coupling reaction that forms a carbon-carbon bond by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.org The reaction is particularly useful for synthesizing unsymmetrical biaryls. organic-chemistry.org

For this compound, a Kumada coupling would involve its reaction with a Grignard reagent (R-MgBr) in the presence of a suitable catalyst. While palladium catalysts are often more chemoselective, nickel catalysts are also effective and can be more economical. nrochemistry.com A key consideration for the Kumada coupling is the compatibility of the Grignard reagent with other functional groups in the substrate. organic-chemistry.org

Negishi Coupling: The Negishi coupling is another powerful C-C bond-forming reaction that couples an organic halide with an organozinc compound, typically catalyzed by a palladium or nickel species. wikipedia.org A significant advantage of the Negishi coupling is its high functional group tolerance, including tolerance for esters and nitriles. orgsyn.orgnih.gov

In the case of this compound, the Negishi coupling would involve the reaction with an organozinc reagent (R-ZnX) and a palladium catalyst. This method is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction generally proceeds with high yields and stereoselectivity. orgsyn.org

Table 3: Comparison of Kumada and Negishi Couplings

| Coupling Reaction | Organometallic Reagent | Typical Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Kumada | Grignard Reagent (R-MgX) | Nickel or Palladium | First cross-coupling method, economical. | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc Reagent (R-ZnX) | Nickel or Palladium | High functional group tolerance, versatile. | wikipedia.orgorganic-chemistry.org |

Reductive Debromination Reactions

Reductive debromination is a chemical transformation that involves the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This reaction can be achieved through various methods, including catalytic hydrogenation, the use of metal hydrides, or dissolving metal reduction systems. In the context of this compound, reductive debromination would convert it to 2-methoxybenzonitrile (B147131). This reaction can be useful when the bromine atom is used as a directing group or for a specific transformation and then needs to be removed in a subsequent synthetic step.

Reactions Involving the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo several important transformations.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group. libretexts.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the nitrile to form an intermediate imine anion. This intermediate can then be hydrolyzed to a ketone. Weaker nucleophiles typically require acid catalysis to activate the nitrile group for addition.

Hydrolysis of Nitriles to Carboxylic Acids or Amides

The hydrolysis of a nitrile is a common and useful reaction that can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. libretexts.org

Acid-catalyzed hydrolysis: In the presence of aqueous acid, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbon atom. A series of proton transfers and tautomerization leads to the formation of an amide. With further heating in the presence of acid, the amide can be hydrolyzed to the corresponding carboxylic acid and ammonium (B1175870) ion. masterorganicchemistry.com

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. libretexts.org Protonation of this intermediate gives a hydroxy imine, which tautomerizes to an amide. libretexts.org Continued reaction under basic conditions leads to the hydrolysis of the amide to a carboxylate salt. Acidification in a separate step then yields the carboxylic acid. libretexts.org

For this compound, hydrolysis would lead to the formation of 4-bromo-2-methoxybenzamide (B1289623) and subsequently 4-bromo-2-methoxybenzoic acid.

Table 4: Products of Nitrile Hydrolysis

| Starting Material | Reaction Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| This compound | Aqueous Acid, Heat | 4-Bromo-2-methoxybenzamide | 4-Bromo-2-methoxybenzoic acid | libretexts.orgmasterorganicchemistry.com |

| This compound | Aqueous Base, Heat | 4-Bromo-2-methoxybenzamide | 4-Bromo-2-methoxybenzoate salt | libretexts.org |

Reduction of Nitriles to Amines

The nitrile group (-C≡N) is a valuable functional group in organic synthesis, in part due to its ability to be reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental method for introducing an aminomethyl group. For this compound, this reduction yields 4-bromo-2-methoxybenzylamine, a useful building block.

Several methods are effective for the reduction of aromatic nitriles. Common laboratory reagents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. A milder and more practical approach involves the use of nickel(II) chloride in combination with sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This system, which generates nickel boride in situ, has proven effective for the reduction of various nitriles, with benzyl (B1604629) cyanide derivatives often giving good yields. organic-chemistry.org The reaction is typically clean, and the use of a trapping agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) during the reduction can directly yield the Boc-protected amine, preventing potential side reactions like dimerization. organic-chemistry.org

Another relevant method is the reduction using ammonia (B1221849) borane (B79455) (H₃N·BH₃) with a suitable catalyst. For instance, the reduction of the closely related 4-methoxybenzonitrile (B7767037) to 4-methoxybenzylamine (B45378) has been successfully achieved using this reagent in THF. chemicalbook.com The general applicability of these methods suggests they are viable for the synthesis of 4-bromo-2-methoxybenzylamine from its corresponding nitrile.

Table 1: General Conditions for Nitrile Reduction

| Reagent System | Typical Solvent | Conditions | Product |

|---|---|---|---|

| LiAlH₄ followed by H₂O workup | Diethyl ether, THF | 0 °C to reflux | Primary amine |

| H₂ / Catalyst (e.g., Pd/C, Raney Ni) | Methanol (B129727), Ethanol | Room temp. to elevated temp., atmospheric to high pressure | Primary amine |

| NaBH₄ / NiCl₂·6H₂O | Methanol | 0 °C to room temp. | Primary amine |

Cycloaddition Reactions Involving the Nitrile

The nitrile functionality of this compound can participate in cycloaddition reactions, most notably after conversion to a nitrile oxide. Nitrile oxides are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. wikipedia.org

The synthesis of the nitrile oxide from the parent nitrile typically involves a two-step process: oximation of an aldehyde (which can be derived from the nitrile) followed by oxidation/dehydrohalogenation. A more direct route starts from the corresponding aldoxime, which can be oxidized with agents like sodium hypochlorite. The resulting this compound oxide can then react in situ with a dipolarophile.

Reaction with Alkenes: Cycloaddition with an alkene yields a 2-isoxazoline ring.

Reaction with Alkynes: Cycloaddition with an alkyne produces an isoxazole (B147169) ring. wikipedia.org

These cycloaddition reactions are powerful tools for building complex molecular architectures, as the resulting isoxazoline (B3343090) and isoxazole rings can be further transformed into other functional groups. wikipedia.orgacs.orgacs.org Frontier molecular orbital theory helps explain the kinetics and regioselectivity of these reactions. acs.orgrug.nl

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is generally stable, but it can undergo specific transformations, particularly cleavage, and it strongly influences the ring's reactivity.

Demethylation Reactions (e.g., with BBr₃)

The cleavage of aryl methyl ethers to their corresponding phenols is a crucial reaction in natural product synthesis and medicinal chemistry. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose. commonorganicchemistry.com The reaction with this compound would yield 4-Bromo-2-hydroxybenzonitrile.

The mechanism involves the strong Lewis acid BBr₃ coordinating to the ether oxygen atom. chem-station.com This coordination makes the methyl group susceptible to nucleophilic attack by a bromide ion, which is released from the BBr₃, forming bromomethane (B36050) and an alkoxydibromoborane intermediate. chem-station.comnih.gov Subsequent hydrolysis during aqueous workup liberates the free phenol. chem-station.com Due to the high reactivity of BBr₃, these reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (B109758) (DCM). chem-station.comorgsyn.org Recent mechanistic studies suggest that one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether through a catalytic cycle involving charged intermediates. nih.govnih.gov

Table 2: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boron tribromide (BBr₃) | DCM, -78 °C to RT commonorganicchemistry.com | High efficiency, mild conditions commonorganicchemistry.com | Moisture sensitive, corrosive chem-station.com |

| Hydrobromic acid (HBr) | Acetic acid, high temp. | Inexpensive | Harsh conditions, low functional group tolerance commonorganicchemistry.com |

Participation in Electrophilic Aromatic Substitution (Directing Effects)

The methoxy group plays a dominant role in directing the position of any further electrophilic aromatic substitution (EAS) on the benzene ring. The -OCH₃ group is a powerful activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com This is because the oxygen atom can donate a lone pair of electrons into the aromatic system via resonance, which increases the electron density at the ortho and para positions and stabilizes the carbocation intermediate (arenium ion) formed during the reaction. organicchemistrytutor.comlibretexts.org

In this compound, the ring has two existing substituents: the methoxy group at C2 and the bromo group at C4.

Methoxy group (-OCH₃): Strongly activating, ortho, para-directing. It directs incoming electrophiles to positions C1 (occupied), C3, and C5.

Bromo group (-Br): Deactivating, but ortho, para-directing. It withdraws electron density via induction but can donate lone-pair electrons via resonance. It directs to positions C3, C5, and C1 (occupied).

The directing effects of the two groups are cooperative. The powerful activating and directing effect of the methoxy group is the controlling influence. msu.edu Both groups direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent methoxy group. Therefore, electrophilic attack is overwhelmingly favored at the C5 position, which is para to the methoxy group and ortho to the bromo group.

Reactivity of the Aromatic Ring System

Further Electrophilic Aromatic Substitution

Based on the directing effects discussed previously, further electrophilic aromatic substitution on this compound is predicted to occur selectively at the C5 position. Standard EAS reactions can be employed to introduce a third substituent onto the ring.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ (nitronium ion) | 4-Bromo-2-methoxy-5-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | -Br (bromonium ion) | 4,5-Dibromo-2-methoxybenzonitrile |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | 5-Bromo-3-cyano-4-methoxybenzenesulfonic acid |

These reactions demonstrate the utility of this compound as a scaffold for creating highly substituted, functionalized aromatic compounds, where the position of the new substituent can be reliably controlled.

Functionalization at Other Ring Positions

The reactivity of the benzene ring in this compound towards functionalization at the C3, C5, and C6 positions is governed by the combined directing effects of the existing substituents: the methoxy (-OCH3), bromo (-Br), and cyano (-CN) groups. The -OCH3 group is a strongly activating, ortho, para-director, while the -Br and -CN groups are deactivating, meta-directing substituents.

This electronic arrangement suggests that electrophilic aromatic substitution would be disfavored due to the deactivating nature of the bromo and cyano groups. However, the powerful activating effect of the methoxy group can still facilitate reactions at its ortho and para positions. The para position (C5) is already occupied by the cyano group (relative to the methoxy group), and the ortho position at C1 is blocked by bromine. Therefore, electrophilic attack is most likely directed to the C3 position, which is ortho to the methoxy group.

A more predictable and controlled method for functionalization is Directed ortho Metalation (DoM) . wikipedia.org In this strategy, a strong organolithium base is used to deprotonate a position ortho to a directing metalation group (DMG). uwindsor.caorganic-chemistry.org The methoxy group is a well-established DMG. wikipedia.org The coordination of the Lewis acidic lithium to the Lewis basic oxygen of the methoxy group increases the kinetic acidity of the adjacent C3 proton, facilitating its removal. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups selectively at the C3 position.

While the cyano group can also act as a DMG, the methoxy group is generally a stronger director in this context. The competition between the directing effects would favor lithiation at C3.

Table 1: Potential Functionalization Reactions at Ring Position C3 via Directed ortho Metalation

| Reagent Sequence | Electrophile | Resulting Functional Group at C3 |

| 1. s-BuLi, TMEDA, -78 °C2. Electrophile | I₂ | Iodo |

| 1. s-BuLi, TMEDA, -78 °C2. Electrophile | DMF (Dimethylformamide) | Formyl (-CHO) |

| 1. s-BuLi, TMEDA, -78 °C2. Electrophile | CO₂ | Carboxyl (-COOH) |

| 1. s-BuLi, TMEDA, -78 °C2. Electrophile | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| 1. s-BuLi, TMEDA, -78 °C2. Electrophile | B(OCH₃)₃ then H₃O⁺ | Boronic acid (-B(OH)₂) |

This table is illustrative of the DoM strategy; specific experimental validation for this compound may be required.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For this compound, the key transformations involve the carbon-bromine bond and the aromatic ring itself.

Elucidation of Reaction Mechanisms (e.g., SNAr, oxidative addition/reductive elimination in cross-coupling)

Nucleophilic Aromatic Substitution (SNAr)

The presence of a halogen (bromine) and an electron-withdrawing cyano group on the aromatic ring makes this compound a potential substrate for Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. chemistrysteps.comwikipedia.org

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (the bromine atom at C4). This attack is facilitated by the electron-withdrawing cyano group, which can stabilize the resulting negative charge. This step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, temporarily disrupting the ring's aromaticity. wikipedia.orglibretexts.org

Elimination: The aromaticity is restored by the expulsion of the leaving group (bromide ion).

The rate of SNAr reactions is influenced by the ability of the ring to stabilize the anionic intermediate. masterorganicchemistry.com The cyano group at the para position relative to the bromine is ideally positioned to stabilize the Meisenheimer complex through resonance. byjus.com Interestingly, in SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the reaction rate is not primarily dependent on C-X bond strength. This is why highly electronegative groups like fluorine can be excellent leaving groups in this context, as they strongly activate the ring for the initial nucleophilic attack. masterorganicchemistry.com

Oxidative Addition/Reductive Elimination in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds at the site of the C-Br bond. organic-chemistry.orglibretexts.org The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst. libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. libretexts.orgharvard.edu This is often the rate-determining step of the cycle.

Transmetalation: The organic group from an organometallic reagent (e.g., an arylboronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide. wikipedia.org This step typically requires activation of the organoboron compound with a base. organic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgharvard.edu

Transition State Analysis and Reaction Kinetics

Detailed transition state analysis and kinetic studies specifically for this compound are not extensively documented in publicly available literature. However, general principles from related systems can be applied.

For SNAr reactions , the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.com Transition state analysis would focus on the geometry and energy of the system as the nucleophile approaches and forms a bond with the ring carbon. The transition state would involve significant charge build-up on the aromatic ring, which is stabilized by the electron-withdrawing cyano group.

For palladium-catalyzed cross-coupling , kinetic studies often reveal that the oxidative addition step is rate-limiting. Transition state analysis would model the insertion of the palladium atom into the C-Br bond. The energy of this transition state is influenced by the electron density at the carbon, the nature of the palladium ligands, and the solvent.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating complex reaction mechanisms, predicting reaction outcomes, and understanding selectivity. smu.eduescholarship.orgrsc.org

While specific DFT studies on this compound are scarce, research on analogous compounds provides a framework for how such studies would be approached. For example, a computational study on the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) would involve: researchgate.net

Modeling Stationary Points: Calculating the energies of reactants, intermediates (like the Pd(II) oxidative addition product), transition states, and products.

Mapping the Reaction Pathway: Using methods like the Intrinsic Reaction Coordinate (IRC) to connect transition states with the corresponding minima, confirming the proposed mechanism. smu.edu

Analyzing Transition States: Examining the geometry of the transition states to understand the key interactions. For the oxidative addition step in a Suzuki coupling of a bromoarene, this would involve analyzing the breaking C-Br bond and the forming C-Pd and Br-Pd bonds. libretexts.orgwikipedia.org

Such computational analyses could precisely model the influence of the methoxy and cyano groups on the reaction barriers for oxidative addition or nucleophilic attack, providing quantitative insights into the reactivity of this compound. researchgate.net

Spectroscopic and Advanced Characterization Techniques in Research on 4 Bromo 2 Methoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-bromo-2-methoxybenzonitrile, offering a comprehensive view of its proton and carbon framework. rsc.org

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within the this compound molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For instance, the protons of the methoxy (B1213986) group typically appear as a sharp singlet, while the aromatic protons exhibit a more complex splitting pattern due to spin-spin coupling. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 4-Bromobenzonitrile | 7.47, 7.61 | d, d | 8.0 |

| 2-Methoxybenzonitrile (B147131) | 2.53, 7.27, 7.31, 7.48, 7.57 | s, t, t, t, t | 8.0 |

| 3-Methoxybenzonitrile | 3.83, 7.13, 7.23, 7.37 | s, d, d, t | 8.0 |

| 4-Methoxybenzonitrile (B7767037) | 3.86, 6.95, 7.58 | s, d, d | 8.0 |

Note: Data is illustrative and sourced from related compounds to demonstrate typical chemical shifts and splitting patterns. rsc.org Exact values for this compound may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbon atom of the nitrile group (C≡N) will have a characteristic downfield chemical shift, while the carbon of the methoxy group will appear further upfield. The aromatic carbons will also have distinct signals influenced by the bromo and methoxy substituents. researchgate.nethmdb.cahmdb.cachemicalbook.comchemicalbook.comchemicalbook.com The "heavy atom effect" of bromine can cause an upfield shift for the ipso-carbon to which it is attached. stackexchange.com

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogs

| Compound | Chemical Shift (δ) ppm |

|---|---|

| 4-Bromobenzonitrile | 110.7, 117.9, 129.6, 133.3, 139.4 |

| 2-Methoxybenzonitrile | 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6 |

| 3-Methoxybenzonitrile | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 |

| 4-Methoxybenzonitrile | 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 |

Note: Data is illustrative and sourced from related compounds to demonstrate typical chemical shifts. rsc.org Exact values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR techniques is employed. researchgate.netresearchgate.netsdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments and confirming the substitution pattern on the aromatic ring. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the spatial arrangement of substituents on the benzene (B151609) ring. researchgate.netresearchgate.net

Elucidation of Aromatic Substitution Patterns via NMR

The specific substitution pattern of the bromo, methoxy, and nitrile groups on the benzene ring of this compound can be definitively determined through a careful analysis of NMR data. The coupling constants (J-values) between aromatic protons in the ¹H NMR spectrum provide information about their relative positions (ortho, meta, or para). Furthermore, the long-range correlations observed in the HMBC spectrum between the methoxy protons and the aromatic carbons, as well as between the aromatic protons and the carbons of the nitrile and bromo-substituted positions, allow for the unequivocal confirmation of the 1-cyano-2-methoxy-4-bromo substitution pattern.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Identification of Functional Groups (Nitrile, Methoxy, C-Br)

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrational frequencies of its specific functional groups. publish.csiro.au

Nitrile (C≡N) group: A strong, sharp absorption band is typically observed in the region of 2220-2260 cm⁻¹ for the nitrile stretching vibration. jchps.comresearchgate.net

Methoxy (O-CH₃) group: The C-H stretching vibrations of the methyl group appear in the 2850-2960 cm⁻¹ region. The C-O stretching vibration of the ether linkage is usually found in the 1000-1300 cm⁻¹ range. chemicalbook.com